molecular formula C8H8N4OS B13315727 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one

5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13315727
M. Wt: 208.24 g/mol
InChI Key: MQBHFSHUGMUUOT-UHFFFAOYSA-N
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Description

5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is a sophisticated heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates two privileged structures: a 1,2,5-thiadiazole ring and a 2-pyridone scaffold, which serves as a versatile building block for the synthesis of novel bioactive molecules. The 1,2,5-thiadiazole moiety is a known bioisostere for aromatic rings like pyrimidine, which can enhance a compound's lipophilicity, membrane permeability, and metabolic stability, thereby improving its potential as a drug candidate . The reactivity of the 5-amino group on the 2-pyridone core provides a handle for further chemical derivatization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound is intended for research use only and is a valuable tool for scientists investigating new therapeutic agents. Its structure suggests potential for application in several areas, including the development of central nervous system (CNS) agents, given that similar heterocycles have demonstrated an ability to interact with biomolecules and cross cellular membranes . Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules targeting a range of biological pathways. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

5-amino-1-(1,2,5-thiadiazol-3-ylmethyl)pyridin-2-one

InChI

InChI=1S/C8H8N4OS/c9-6-1-2-8(13)12(4-6)5-7-3-10-14-11-7/h1-4H,5,9H2

InChI Key

MQBHFSHUGMUUOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CC2=NSN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

For large-scale industrial production, the synthetic route is optimized for yield and cost-effectiveness. The use of cyanoacetamide as a starting material is preferred due to its low cost and straightforward reaction mechanism .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly influences the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituent at 1-Position Key Structural Features Potential Implications
5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one (Target) (1,2,5-Thiadiazol-3-yl)methyl Contains sulfur and nitrogen in thiadiazole ring Enhanced electron-deficient character; potential for π-π stacking
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one Methoxymethyl Ether linkage Increased hydrophilicity; reduced steric bulk
5-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one (1,3-Thiazol-5-yl)methyl Thiazole ring with sulfur and nitrogen Moderate electron-withdrawing effects; improved solubility
5-Amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one 2-(Dimethylamino)ethyl Tertiary amine group Enhanced basicity; potential for protonation at physiological pH
5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one Cyclobutylmethyl Aliphatic cycloalkyl group Increased lipophilicity; improved membrane permeability

Impact of Heterocyclic Rings

  • Thiadiazole vs. Thiazole: The target compound’s 1,2,5-thiadiazole ring (two adjacent nitrogen atoms and one sulfur) differs from the 1,3-thiazole in (one nitrogen and one sulfur separated by a carbon).
  • Pyrazole Derivatives: Compounds like 5-amino-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1,2-dihydropyridin-2-one introduce a pyrazole ring, which is more basic than thiadiazole, possibly altering pharmacokinetic profiles.

Functional Group Effects

  • Amino Group at 5-Position: Common across all analogues, this group likely serves as a hydrogen-bond donor, critical for interactions with biological targets.
  • Methoxy vs. Dimethylamino: The methoxymethyl group in enhances hydrophilicity, while the dimethylaminoethyl substituent in introduces a positively charged moiety under acidic conditions, influencing solubility and cellular uptake .

Biological Activity

5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is a compound of significant interest due to its diverse biological activities. Thiadiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C8H10N4S\text{C}_8\text{H}_{10}\text{N}_4\text{S}

Where:

  • C = Carbon
  • H = Hydrogen
  • N = Nitrogen
  • S = Sulfur

This structure includes a thiadiazole ring, which is known to contribute to various biological activities.

The biological activity of 5-amino derivatives often involves interaction with specific biological targets. The thiadiazole moiety has been associated with the modulation of:

  • Enzymatic Activity : Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory processes.
  • Receptor Binding : Selective binding to serotonin receptors (5-HT1A), influencing neurotransmitter pathways and potentially offering antidepressant effects .
  • Antimicrobial Action : Disruption of microbial cell wall synthesis and function, leading to enhanced antibacterial activity against various pathogens .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiadiazole derivatives. For instance:

  • A study demonstrated that compounds similar to 5-amino derivatives exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 47.5 μg/mL .
CompoundTarget BacteriaMIC (μg/mL)
5-Amino Derivative AS. aureus32.6
5-Amino Derivative BE. coli47.5

Anti-inflammatory Activity

Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Thiadiazole derivatives have shown promise in anticancer research:

  • In vitro studies revealed that certain derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study evaluated the efficacy of various thiadiazole derivatives against a panel of bacteria and fungi. The results indicated that compounds containing the thiadiazole ring demonstrated superior antimicrobial properties compared to standard antibiotics .
  • Neuropharmacological Investigation :
    Another study focused on the neuropharmacological effects of 5-amino derivatives, revealing their potential as anxiolytic agents through modulation of serotonin pathways .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one to ensure high yield and purity?

  • Methodological Answer : The synthesis of thiadiazole-containing heterocycles often involves cyclization or cycloaddition reactions. For example, 1,2,4-thiadiazol-5(2H)-imines can undergo [3+2]-cycloadditions with dipolar reactants to form fused rings . Modified Kurzer methods (e.g., using diacetylamino intermediates) are critical for optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Post-synthetic purification via column chromatography or recrystallization is essential for purity .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the dihydropyridin-2-one ring (δ 5.5–6.5 ppm for NH protons) and thiadiazole protons (δ 8.0–9.0 ppm).
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for imidazo[1,2-a]pyrimidine analogs .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 250–280 nm) is effective. Use a buffer system (e.g., 15.4 g/L ammonium acetate, pH 6.5) to enhance peak resolution . Validate the method for linearity (R² > 0.99), LOD (<1 µg/mL), and recovery (>95%) in plasma or tissue homogenates.

Advanced Research Questions

Q. How can reaction mechanisms involving the thiadiazole ring be elucidated?

  • Methodological Answer : Computational studies (DFT or MD simulations) can map transition states and electron density distributions. For example, the N=C-S moiety in thiadiazoles acts as a quasi-1,3-dipole in cycloadditions, which can be validated using kinetic isotope effects or substituent-dependent rate studies . Experimental validation via trapping intermediates (e.g., nitrile oxides) is also recommended.

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Conduct meta-analyses of structure-activity relationships (SAR). For instance, compare antimicrobial activity across analogs (e.g., thieno[2,3-d]pyrimidines vs. imidazo[1,2-a]pyridines) to identify critical substituents. Control variables such as assay conditions (e.g., MIC testing in Mueller-Hinton broth vs. RPMI-1640) and bacterial strains (Gram-positive vs. Gram-negative) .

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

  • Methodological Answer : Follow tiered testing per Project INCHEMBIOL guidelines:

  • Phase 1 : Determine physical-chemical properties (logP, solubility) and abiotic degradation (hydrolysis, photolysis).
  • Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) and metabolic pathways via LC-MS/MS .

Q. What experimental designs are optimal for assessing antioxidant activity?

  • Methodological Answer : Use randomized block designs with split-split plots to account for variables like concentration and exposure time. For example, measure DPPH radical scavenging and FRAP activity in triplicate, normalizing to Trolox equivalents. Include positive controls (e.g., ascorbic acid) and statistical validation (ANOVA, p < 0.05) .

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